molecular formula C6H16Br2N2 B8176087 (R)-3-Piperidinemethanamine dihydrobromide

(R)-3-Piperidinemethanamine dihydrobromide

Cat. No.: B8176087
M. Wt: 276.01 g/mol
InChI Key: XHZDHTXSQBQGMY-QYCVXMPOSA-N
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Description

®-3-Piperidinemethanamine dihydrobromide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Piperidinemethanamine dihydrobromide typically involves the reaction of piperidine with formaldehyde and hydrogen bromide. The process can be summarized as follows:

    Formation of Intermediate: Piperidine reacts with formaldehyde to form an intermediate compound.

    Hydrobromide Addition: The intermediate is then treated with hydrogen bromide to yield ®-3-Piperidinemethanamine dihydrobromide.

Industrial Production Methods

In industrial settings, the production of ®-3-Piperidinemethanamine dihydrobromide may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-3-Piperidinemethanamine dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that piperidine derivatives, including (R)-3-Piperidinemethanamine dihydrobromide, exhibit promising anticancer activity. Studies have shown that piperidine compounds can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and JNK/p38 MAPK pathways. These pathways are crucial for cell survival and proliferation, and their inhibition can lead to apoptosis in various cancer cell lines, including breast and ovarian cancers .

Neuropharmacology
Piperidine derivatives are also being investigated for their neuropharmacological effects. For instance, they have been studied for their potential to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease. Compounds similar to this compound have been linked to the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling .

Synthesis of Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It can be utilized to produce other biologically active compounds through straightforward synthetic routes. For example, it can be transformed into more complex piperidine derivatives that possess enhanced pharmacological properties .

Structure-Activity Relationship Studies

The compound is also significant in structure-activity relationship (SAR) studies aimed at optimizing the efficacy of piperidine-based drugs. By modifying the piperidine ring structure or substituents on the amine group, researchers can develop compounds with improved potency against specific biological targets. This approach is vital for drug discovery processes where fine-tuning molecular structures can lead to better therapeutic agents .

Case Study 1: Anticancer Activity

A study published in 2022 highlighted the efficacy of piperidine derivatives in inducing apoptosis in cancer cell lines through modulation of key signaling pathways. The research demonstrated that specific modifications to the piperidine structure could enhance its anticancer properties, making it a candidate for further development in cancer therapy .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine derivatives, including this compound. The findings suggested that these compounds could protect neuronal cells from oxidative stress and apoptosis by enhancing cholinergic activity, thereby presenting a potential therapeutic avenue for Alzheimer's disease .

Summary Table of Applications

Application AreaDescriptionExample Findings
Anticancer PropertiesInhibition of cancer cell proliferation and induction of apoptosis through key signaling pathways.Effective against breast and ovarian cancer cell lines .
NeuropharmacologyModulation of neurotransmitter systems for potential treatment of neurodegenerative diseases.Enhances cholinergic signaling by inhibiting acetylcholinesterase .
Synthesis of IntermediatesServes as a building block for synthesizing other biologically active compounds.Used in the synthesis of various piperidine derivatives .
Structure-Activity StudiesOptimization of drug efficacy through modification of piperidine structures.Improved potency observed with structural modifications .

Mechanism of Action

The mechanism of action of ®-3-Piperidinemethanamine dihydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound of ®-3-Piperidinemethanamine dihydrobromide.

    Piperazine: Another piperidine derivative with similar structural features but different chemical properties.

    Piperidinone: A ketone derivative of piperidine with distinct reactivity.

Uniqueness

®-3-Piperidinemethanamine dihydrobromide is unique due to its specific substitution pattern and the presence of the dihydrobromide salt, which imparts distinct solubility and reactivity characteristics compared to other piperidine derivatives.

Properties

IUPAC Name

[(3R)-piperidin-3-yl]methanamine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2BrH/c7-4-6-2-1-3-8-5-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZDHTXSQBQGMY-QYCVXMPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)CN.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Br2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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